Carisoprodol-d7
Overview
Description
Carisoprodol-d7, also known as propyl-d7, is an analytical reference standard intended for use as an internal standard for the quantification of carisoprodol . Carisoprodol is categorized as a skeletal muscle relaxant and also has sedative properties . It is used in the treatment of muscle spasm and nocturnal leg cramps .
Synthesis Analysis
Carisoprodol is metabolized relatively rapidly in the liver to the barbiturate sedative, meprobamate . The relationship between carisoprodol concentration and its conversion to meprobamate has been studied . Liquid chromatography–tandem mass spectrometry was used to quantitate carisoprodol and meprobamate concentrations in urine specimens .Molecular Structure Analysis
The molecular formula of Carisoprodol-d7 is C12H17D7N2O4 . The InChI code is InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 .Chemical Reactions Analysis
Carisoprodol-d7 is used as an internal standard for the quantification of carisoprodol by GC- or LC-MS . The drug is abused recreationally, often for its heavy sedating, relaxant, and anxiolytic effects .Physical And Chemical Properties Analysis
Carisoprodol-d7 has a molecular weight of 267.37 g/mol . The solubility of Carisoprodol-d7 is 20 mg/ml in DMF, 10 mg/ml in DMSO, 20 mg/ml in Ethanol, and 0.5 mg/ml in Ethanol:PBS (pH 7.2) (1:1) .Scientific Research Applications
Pharmacology
Carisoprodol-d7: is used in pharmacological studies to understand the drug’s metabolism and pharmacokinetics. It serves as an internal standard for quantifying carisoprodol in biological samples via techniques like GC-MS or LC-MS . This helps in determining the drug’s concentration in the body, its half-life, and how it is metabolized into its active metabolite, meprobamate.
Toxicology
In toxicology, Carisoprodol-d7 is crucial for studying the toxic effects of carisoprodol and its metabolites. It aids in the development of analytical methods to detect and quantify these substances in biological fluids, which is essential for understanding the drug’s toxicity profile and potential for abuse .
Clinical Trials
Carisoprodol-d7: plays a role in clinical trials by serving as a reference standard to ensure the accuracy and reliability of pharmacokinetic data. It is used to monitor the plasma or serum levels of carisoprodol and meprobamate during clinical trials, which is vital for assessing the safety and efficacy of the drug .
Drug Development
In drug development, Carisoprodol-d7 is used to validate analytical methods that support the development of new formulations of carisoprodol. It ensures that the methods used to measure the drug’s concentration in preclinical and clinical studies are accurate and reproducible .
Neuroscience
Carisoprodol-d7: is utilized in neuroscience research to explore the drug’s effects on the central nervous system. It helps in studying the sedative effects of carisoprodol and its impact on neurotransmission, which is important for understanding how the drug relieves muscle spasms and pain .
Forensic Science
Carisoprodol-d7: is applied in forensic science to detect the presence of carisoprodol in biological samples for legal and investigative purposes. It helps in cases of drug-facilitated crimes and driving under the influence, where accurate detection of the drug is necessary for legal proceedings .
Medicinal Chemistry
Lastly, in medicinal chemistry, Carisoprodol-d7 aids in the synthesis and design of new carisoprodol derivatives with potentially improved therapeutic profiles. It allows for the comparison of new compounds with the parent drug in terms of potency, efficacy, and safety .
Safety And Hazards
properties
IUPAC Name |
[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCIYFFPZCNJE-FJNYTKNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016922 | |
Record name | Carisoprodol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carisoprodol-d7 | |
CAS RN |
1218911-70-6 | |
Record name | Carisoprodol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.